molecular formula C29H28N4O4S B2807231 N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892379-88-3

N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2807231
CAS No.: 892379-88-3
M. Wt: 528.63
InChI Key: MDRWHSSDJIZZCT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's synthesis, biological effects, and relevant case studies based on diverse scientific literature.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Dimethylphenyl group : This moiety is known for influencing the compound's lipophilicity and biological interaction.
  • Hydroxymethyl and methoxyphenyl groups : These groups are often associated with enhanced biological activity due to their ability to form hydrogen bonds and interact with biological targets.
  • Sulfanylacetamide linkage : This feature may contribute to the compound's reactivity and interaction with enzymes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazatricyclo core : Utilizing cyclization reactions to create the tricyclic structure.
  • Introduction of functional groups : Incorporating hydroxymethyl and methoxy groups through electrophilic substitution reactions.
  • Final assembly : Coupling the dimethylphenyl and sulfanylacetamide moieties to yield the final product.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. In vitro studies have shown inhibition of cell proliferation in various cancer cell lines, including murine Sarcoma 180 and L1210 cells. For instance:

  • Inhibition Rates : Compounds similar to N-(2,5-dimethylphenyl)-2-sulfanylacetamide have demonstrated over 70% inhibition of tumor growth at specific concentrations (e.g., 10 µM) .

Antiviral Activity

The compound has also been evaluated for its antiviral properties against herpes simplex virus type 1 (HSV-1). Notably:

  • Inhibition Mechanism : The binding affinity of related compounds to HSV-1 encoded enzymes suggests potential as antiviral agents by disrupting viral replication .

Structure-Activity Relationship (SAR)

A detailed SAR analysis shows that modifications in the chemical structure can significantly alter biological activity:

  • Electron-withdrawing vs. electron-donating groups : The presence of electron-withdrawing groups enhances activity against specific targets while electron-donating groups may reduce efficacy .

Case Studies

StudyFindings
Study 1Demonstrated significant growth inhibition in Sarcoma 180 cells with an IC50 value of 5 µM for a related derivative .
Study 2Reported antiviral activity against HSV-1 with a reduction in viral titers by over 90% at optimal concentrations .
Study 3Investigated the effect of structural modifications on anticonvulsant activity, revealing that certain modifications led to increased potency compared to standard treatments like phenobarbital .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-16-9-10-17(2)23(11-16)31-25(35)15-38-29-22-12-21-19(14-34)13-30-18(3)26(21)37-28(22)32-27(33-29)20-7-5-6-8-24(20)36-4/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRWHSSDJIZZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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